Cas no 2193067-82-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride)

2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride
- 2-[9H-Fluoren-9-ylmethoxycarbonyl(2-morpholin-4-ylethyl)amino]acetic acid;hydrochloride
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride
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- Inchi: 1S/C23H26N2O5.ClH/c26-22(27)15-25(10-9-24-11-13-29-14-12-24)23(28)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,21H,9-16H2,(H,26,27);1H
- InChI Key: JFNICFINYFJKFK-UHFFFAOYSA-N
- SMILES: Cl.O(C(N(CC(=O)O)CCN1CCOCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 572
- Topological Polar Surface Area: 79.3
2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1700478-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 0.25g |
$629.0 | 2023-09-20 | ||
Enamine | EN300-1700478-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 5g |
$3687.0 | 2023-06-04 | ||
Aaron | AR01FJR2-500mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 95% | 500mg |
$1388.00 | 2025-02-11 | |
Enamine | EN300-1700478-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 0.5g |
$991.0 | 2023-09-20 | ||
Enamine | EN300-1700478-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 1g |
$1272.0 | 2023-09-20 | ||
A2B Chem LLC | AY03954-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 95% | 2.5g |
$2659.00 | 2024-04-20 | |
Aaron | AR01FJR2-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 95% | 100mg |
$630.00 | 2025-02-11 | |
A2B Chem LLC | AY03954-50mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 95% | 50mg |
$346.00 | 2024-04-20 | |
Enamine | EN300-1700478-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 5g |
$3687.0 | 2023-09-20 | ||
A2B Chem LLC | AY03954-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride |
2193067-82-0 | 95% | 250mg |
$698.00 | 2024-04-20 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride
2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride: A Comprehensive Overview
The compound with CAS No. 2193067-82-0, known as 2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride, is a highly specialized chemical entity with significant applications in the fields of organic synthesis and pharmaceutical research. This compound is notable for its complex structure, which incorporates both a fluorenylmethoxycarbonyl (Fmoc) group and a morpholine moiety, making it a valuable tool in peptide synthesis and drug discovery.
The Fmoc group is a well-known protecting group in peptide chemistry, widely used for its stability under basic conditions and ease of removal under acidic conditions. The presence of the Fmoc group in this compound highlights its potential role in protecting amino groups during multi-step synthesis processes. Additionally, the morpholine moiety adds a unique dimension to the molecule, contributing to its versatility in various chemical reactions. Morpholine is known for its ability to act as a base and its compatibility with a wide range of reagents, making it an attractive component in drug design.
Recent advancements in chemical synthesis have further enhanced the utility of this compound. Researchers have explored its application in the construction of bioactive molecules, particularly in the development of peptidomimetics and small molecule inhibitors. For instance, studies have demonstrated that the Fmoc-morpholine derivative can serve as a building block for creating libraries of compounds with potential therapeutic applications. These libraries are crucial for high-throughput screening, enabling scientists to identify leads for treating various diseases, including cancer and neurodegenerative disorders.
Moreover, the hydrochloride salt form of this compound is advantageous for solubility and stability purposes. The hydrochloride counterion ensures that the compound remains soluble in aqueous environments, which is essential for many biochemical assays and analytical techniques. This property has been leveraged in recent studies where the compound was used as a precursor for synthesizing bioconjugates and nanoparticles tailored for drug delivery systems.
In terms of synthesis, the preparation of 2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key steps include the coupling of Fmoc chloride with an appropriate amine derivative followed by functionalization with morpholine and subsequent acid-mediated cyclization. This synthetic pathway has been optimized to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.
Looking ahead, ongoing research continues to uncover new applications for this compound. For example, investigations into its role as an intermediate in the synthesis of macrocyclic compounds have shown promise in developing novel antibiotics. Additionally, its use as a chiral auxiliary has been explored, offering new avenues for asymmetric synthesis—a critical area in medicinal chemistry.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as an essential tool for advancing drug discovery and chemical innovation.
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